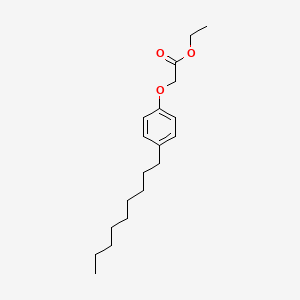
Ethyl 2-(4-nonylphenoxy)acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . This method does not require nascent hydrogen or any reaction complexity; it goes easily via consecutive reaction in NH4Cl/Fe to yield the target synthon as very pure crystals .Scientific Research Applications
Corrosion Inhibition
Ethyl 2-(4-nonylphenoxy)acetate, as a derivative of chalcone, shows potential as a corrosion inhibitor. Research involving chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate (AE-1), (E)-ethyl 2-(4-(3-(3,4-dichlorophenyl)acryloyl)phenoxy)acetate (AE-2), and others, has demonstrated significant inhibition activities against mild steel corrosion in hydrochloric acid. These derivatives adhere to the steel surface following the Langmuir adsorption model, acting as mixed type inhibitors and increasing charge transfer resistance. This suggests their utility in industrial applications where corrosion prevention is crucial (Lgaz et al., 2017).
Chemical Synthesis and Drug Development
The compound has been used in the facile synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents. This synthesis process is straightforward, involving alkylation and selective reduction, producing highly pure crystals. This process highlights its role in the synthesis of novel pharmaceutical agents, especially in the field of diabetes treatment (Altowyan et al., 2022).
Green Chemistry Education
This compound and its derivatives have been integrated into green chemistry educational practices. For instance, the synthesis of ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, has been used to teach students about green Suzuki coupling reactions. This approach helps students understand the principles of sustainable chemistry and the responsibilities of a pharmaceutical chemist (Costa et al., 2012).
Enzymatic Processes in Drug Synthesis
The compound has also been implicated in the enzymatic synthesis of drugs. For example, the final step in producing a prototype anti-asthma drug involved the enzymatic hydrolysis of a methyl ester derivative of this compound. This demonstrates its potential in more environmentally-friendly and efficient drug production processes (Bevilaqua et al., 2004).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized and tested for various activities. For instance, a series of Mannich bases and aminomethyl derivatives were developed and evaluated for diuretic and saluretic activities, indicating potential applications in medical therapeutics (Lee et al., 1984).
Future Directions
Properties
IUPAC Name |
ethyl 2-(4-nonylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-5-6-7-8-9-10-11-17-12-14-18(15-13-17)22-16-19(20)21-4-2/h12-15H,3-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPOTQBNEJBTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
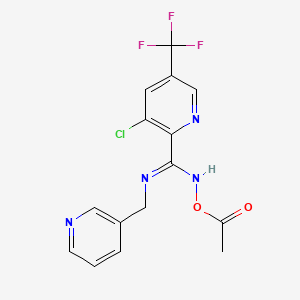
![N-(2,4-dichlorophenyl)-N'-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}urea](/img/structure/B3124754.png)
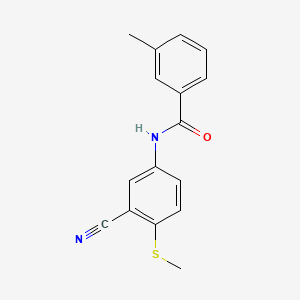

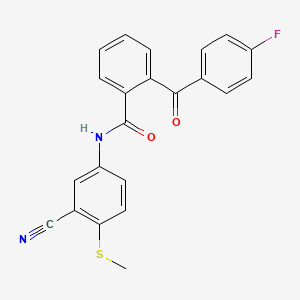
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3124793.png)
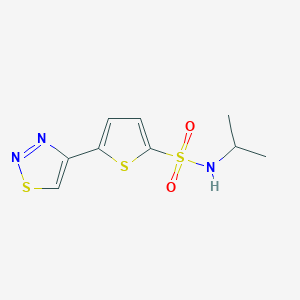

![Ethyl 2-[3-(2,6-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B3124816.png)
![methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3124830.png)

